molecular formula C6H12N2Se B14211206 (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine CAS No. 804552-44-1

(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine

Cat. No.: B14211206
CAS No.: 804552-44-1
M. Wt: 191.14 g/mol
InChI Key: KGDKLNPRYLLBRV-CRCLSJGQSA-N
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Description

(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine is a chiral organoselenium compound. It features a selenazole ring, which is a five-membered heterocyclic structure containing selenium. The presence of selenium in its structure makes it an interesting compound for various scientific research applications due to selenium’s unique chemical properties and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a selenium-containing reagent under acidic or basic conditions to form the selenazole ring. The stereochemistry of the compound is controlled by using chiral catalysts or chiral auxiliaries during the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may target specific enzymes or proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of selenium in (4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine distinguishes it from other similar compounds. Selenium imparts unique chemical reactivity and biological activity, making this compound valuable for various applications.

Properties

CAS No.

804552-44-1

Molecular Formula

C6H12N2Se

Molecular Weight

191.14 g/mol

IUPAC Name

(4S,5R)-5-ethyl-4-methyl-4,5-dihydro-1,3-selenazol-2-amine

InChI

InChI=1S/C6H12N2Se/c1-3-5-4(2)8-6(7)9-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m0/s1

InChI Key

KGDKLNPRYLLBRV-CRCLSJGQSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](N=C([Se]1)N)C

Canonical SMILES

CCC1C(N=C([Se]1)N)C

Origin of Product

United States

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